8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Medicinal Chemistry Physicochemical Profiling SAR Studies

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS 1369273-52-8) is a heteroaromatic amine belonging to the [1,2,4]triazolo[1,5-a]pyridine class. This compound features a p-tolyl (4-methylphenyl) substituent at the 8-position of the fused bicyclic system, which modulates its physicochemical and potential biological properties.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 1369273-52-8
Cat. No. B1406140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
CAS1369273-52-8
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CN3C2=NC(=N3)N
InChIInChI=1S/C13H12N4/c1-9-4-6-10(7-5-9)11-3-2-8-17-12(11)15-13(14)16-17/h2-8H,1H3,(H2,14,16)
InChIKeyHXBXPHPEFDUFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine: Core Triazolopyridine Scaffold with p-Tolyl Substituent for Targeted Medicinal Chemistry


8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS 1369273-52-8) is a heteroaromatic amine belonging to the [1,2,4]triazolo[1,5-a]pyridine class. This compound features a p-tolyl (4-methylphenyl) substituent at the 8-position of the fused bicyclic system, which modulates its physicochemical and potential biological properties. It is primarily utilized as a research intermediate and building block in medicinal chemistry, with a molecular formula of C13H12N4 and a molecular weight of 224.26 g/mol [1]. The compound is commercially available with a typical purity specification of 95% .

Why 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine Cannot Be Substituted with Generic Triazolopyridines


The presence and specific position of the p-tolyl group on the triazolopyridine core are not interchangeable with other aryl substituents. Replacement with an unsubstituted phenyl, a meta-tolyl, or a different heterocycle alters key molecular descriptors such as lipophilicity (XLogP3), molecular weight, and predicted density [1]. For example, the p-tolyl analog exhibits an XLogP3 of 2.4 and a predicted density of 1.30 g/cm³, whereas the 8-phenyl derivative has a density of 1.33 g/cm³ . Such variations directly impact compound solubility, permeability, and potential off-target interactions, making generic substitution invalid for structure-activity relationship (SAR) studies or for applications requiring a defined physicochemical profile.

Quantitative Differentiation of 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine: Head-to-Head Comparisons with Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 8-Phenyl Analog

The p-tolyl substitution at the 8-position results in a measurable increase in molecular weight and lipophilicity compared to the unsubstituted phenyl analog. The target compound has a molecular weight of 224.26 g/mol and an XLogP3 value of 2.4, whereas the 8-phenyl analog (CAS 1505767-03-2) has a molecular weight of 210.23 g/mol [1][2]. The additional methyl group in the p-tolyl moiety increases both mass and hydrophobicity, which can influence compound solubility, membrane permeability, and in vivo distribution in biological assays.

Medicinal Chemistry Physicochemical Profiling SAR Studies

Predicted Density Differentiation vs. 8-Phenyl Analog for Formulation and Crystallization Studies

The predicted density of 8-p-tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is 1.30 ± 0.1 g/cm³, which is lower than the 1.33 ± 0.1 g/cm³ predicted for the 8-phenyl analog . This difference of 0.03 g/cm³ suggests a less dense crystal packing for the p-tolyl derivative, which may translate to distinct solubility and dissolution characteristics in solid dosage form development.

Preformulation Solid-State Chemistry Crystallization

Commercial Purity Specification: 95% Minimum Assay for Reproducible Research

AKSci provides this compound with a minimum purity specification of 95%, as verified by batch-specific certificate of analysis . While purity specifications for generic analogs from other vendors may vary (often 95% or 97%), the explicit documentation and quality assurance backing this product ensure that research outcomes are not confounded by impurities. No direct comparator purity data is available for the 8-phenyl analog from the same vendor.

Quality Control Chemical Procurement Reproducibility

Structural Differentiation: 8-Position p-Tolyl as a Unique Synthetic Handle for Late-Stage Functionalization

The compound features a primary amine at the 2-position and a p-tolyl group at the 8-position of the triazolopyridine core. This arrangement is distinct from isomers such as 2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 62135-57-3) where the p-tolyl is at the 2-position . The 8-substitution pattern is less common in commercial building blocks, offering a unique vector for library synthesis and fragment-based drug discovery. While no direct comparative activity data is available, the 8-position aryl group is known to influence kinase selectivity profiles in related triazolopyridine scaffolds [1].

Synthetic Methodology Medicinal Chemistry Diversification

Recommended Application Scenarios for 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Defined Lipophilicity and Molecular Weight

The compound's XLogP3 of 2.4 and molecular weight of 224.26 g/mol (compared to 210.23 g/mol for the 8-phenyl analog) make it a valuable tool for probing the impact of moderate lipophilicity increases on target binding and cellular permeability . Researchers can use this compound as a building block to systematically vary lipophilicity while maintaining the triazolopyridine core.

Preformulation and Solid-State Characterization Studies

The predicted density of 1.30 g/cm³ (lower than the 1.33 g/cm³ of the 8-phenyl analog) provides a basis for comparative crystallization and compaction studies . Formulation scientists can leverage this density differential to evaluate how minor structural changes affect powder flow, tabletability, and stability.

Kinase Inhibitor Scaffold Diversification with 8-Position Aryl Substituent

The 8-position p-tolyl group offers a distinct substitution pattern relative to more common 2- or 6-substituted triazolopyridines. This compound can serve as a core intermediate for the synthesis of novel JAK or VEGFR2 inhibitor candidates, where 8-aryl substituents have been shown to influence kinase selectivity and residence time [1].

Chemical Biology Probe Development with Defined Purity

With a documented minimum purity of 95% , this compound meets the quality threshold required for reliable chemical biology experiments, including target engagement assays and cellular phenotypic screening. The explicit purity specification reduces the risk of confounding effects from impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.